N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a methoxyphenyl group, and a thiazole carboxamide moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The presence of the pyrrolidine ring in the compound suggests that it may have a broad range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The structure–activity relationship (sar) of compounds with a pyrrolidine ring suggests that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and solvents, as well as optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can yield a hydroxylated pyrrolidinone.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide
Uniqueness
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1,3-thiazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-17-12(9-23-10)16(21)18-11-5-6-13(14(8-11)22-2)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFOVMJFQQCFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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